6-(4-Chloro-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione
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Description
Scientific Research Applications
Molecular Structures and Hydrogen-Bonded Systems
Researchers have investigated the molecular structures and hydrogen-bonded systems of various substituted benzazepines, including those with chloro and fluoro substituents. These compounds exhibit different hydrogen bonding and are linked into chains, sheets, or three-dimensional frameworks, depending on their specific molecular structures (Gómez et al., 2009).
Spectroscopic and Quantum Chemical Studies
Spectroscopic and quantum chemical studies have been conducted on benzazepine derivatives. These studies include geometry and vibrational frequency analysis, absorption wavelength determination, and calculations of polarizability, hyperpolarizability, and dipole moment. Additionally, NMR chemical shift calculations and natural bond analysis provide insights into the charge transfer within these molecules (Sylaja et al., 2016).
Synthesis and Anticonvulsant Activity
Some benzazepine derivatives have been synthesized and tested for their anticonvulsant activity. Novel triazolo[4,3-a][1,4]benzodiazepines, with specific substitutions, showed excellent anticonvulsant activity compared to standard drugs like diazepam (Narayana et al., 2006).
Isomorphous and Isostructural Analysis
The isomorphous and isostructural properties of various substituted benzazepines have been studied, revealing the impact of molecular conformations and intermolecular interactions on their crystalline structures (Blanco et al., 2012).
Polymer Solar Cells Applications
Chlorine-substituted polymers, including those with benzodithiophene-4,8-dione acceptor units, have been explored for their use in high-performance polymer solar cells. These polymers exhibit lower HOMO energy levels, higher absorption coefficients, and enhanced crystallinity, leading to improved photovoltaic performance (Fan et al., 2018).
Dopaminergic Activity Studies
Research into substituted benzazepines has shown dopaminergic activity, with certain substitutions enhancing affinity and selectivity for dopamine receptors. These studies have implications for the development of central nervous system agents (Neumeyer et al., 1991).
properties
IUPAC Name |
6-(4-chloro-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClFNO2/c21-12-9-10-18(17(22)11-12)23-19(24)15-7-3-1-5-13(15)14-6-2-4-8-16(14)20(23)25/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWIWGNXJATLQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=C(C=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chloro-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione |
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